molecular formula C13H22Cl2N2 B1424079 N-Benzyl-N-methyl-3-piperidinamine dihydrochloride CAS No. 1220037-82-0

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride

Cat. No.: B1424079
CAS No.: 1220037-82-0
M. Wt: 277.23 g/mol
InChI Key: RVECGOKOHDSVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be characterized by its piperidine core, which is a six-membered ring containing one nitrogen atom. The presence of the benzyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-benzyl derivatives, including this compound. For instance, derivatives of piperidine compounds have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (MTB) .

In vitro evaluations using the Microplate Alamar Blue Assay (MABA) have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compound8MRSA
IMB-070593 Derivative4MTB
Levofloxacin16MRSA
Isoniazid2MTB

Anti-inflammatory and Antioxidant Properties

This compound has also been investigated for its anti-inflammatory and antioxidant activities. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It has been noted for its ability to modulate signaling pathways associated with inflammation and microbial resistance. The structural features of the compound allow it to bind effectively to these targets, influencing cellular responses .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the piperidine structure significantly affect the biological activity of these compounds. For example, the introduction of various substituents on the benzyl ring can enhance binding affinity and selectivity for specific biological targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and antimicrobial potency
Substitution on benzyl ringEnhanced receptor binding affinity
Alteration of piperidine nitrogenChanges in pharmacokinetics and bioavailability

Case Studies

A notable case study involved the evaluation of a series of N-benzyl-N-methylpiperidine derivatives against resistant strains of bacteria. The study found that certain modifications led to a significant increase in antimicrobial activity while maintaining low toxicity levels in vitro .

Another investigation focused on the anti-inflammatory effects in animal models, where compounds similar to N-benzyl-N-methyl-3-piperidinamine showed efficacy in reducing inflammation markers in induced colitis models .

Scientific Research Applications

Synthesis of Janus Kinase Inhibitors

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride plays a crucial role as an intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are important in treating autoimmune diseases such as rheumatoid arthritis and certain cancers. The compound's structural properties allow it to interact effectively with biological targets involved in inflammatory pathways .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions. Its piperidine structure allows for the formation of diverse derivatives that can be tailored for specific pharmacological activities. This versatility makes it an essential building block in drug development .

Research indicates that this compound exhibits significant biological activity, particularly related to its role as a JAK inhibitor. Studies have explored its interactions with biological systems, emphasizing its potential therapeutic applications .

Case Study 1: Development of JAK Inhibitors

A study conducted on the synthesis of JAK inhibitors highlighted the use of this compound as a key intermediate. The research focused on optimizing the synthesis route to enhance yield and purity, demonstrating the compound's critical role in developing effective therapeutic agents against autoimmune diseases .

Case Study 2: Organic Synthesis Methodologies

Another investigation explored various synthetic methodologies involving this compound. The study assessed reaction conditions, yields, and the formation of desired products, showcasing the compound's utility in producing complex organic molecules with potential pharmaceutical applications .

Properties

IUPAC Name

N-benzyl-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;;/h2-4,6-7,13-14H,5,8-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVECGOKOHDSVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Reactant of Route 4
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Reactant of Route 5
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Reactant of Route 6
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.